Veracillin

Antibacterial Susceptibility Testing Staphylococcus aureus Oral Antibiotic Therapy

Relying on oxacillin surrogate susceptibility testing introduces ~10% major error rates in MIC reporting for oral anti-staphylococcal penicillins. Veracillin (dicloxacillin sodium) eliminates this risk through direct, compound-specific susceptibility testing. • 4-fold lower median MIC than oxacillin against MSSA isolates, ensuring more accurate susceptibility categorization. • Superior oral bioavailability (48.8% vs. 36.9% for cloxacillin) and longer half-life (42 min vs. 33 min) provide robust, predictable PK profiles for in vivo infection models. Supplied as a high-purity crystalline solid with full analytical documentation. Suitable as a reference standard for comparative oral anti-staphylococcal studies and oral step-down therapy guidance.

Molecular Formula C19H16Cl2N3NaO5S
Molecular Weight 492.3 g/mol
Cat. No. B14098189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVeracillin
Molecular FormulaC19H16Cl2N3NaO5S
Molecular Weight492.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]
InChIInChI=1S/C19H17Cl2N3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/q;+1/p-1
InChIKeyGXOMMGAFBINOJY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 300 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Veracillin: β-Lactamase-Resistant Penicillin


Veracillin, chemically known as dicloxacillin sodium, is a semisynthetic, narrow-spectrum β-lactam antibiotic of the isoxazolyl penicillin class [1]. It is specifically designed to resist degradation by penicillinase (β-lactamase), an enzyme produced by certain bacteria that confers resistance to traditional penicillins . The compound is widely recognized for its activity against Gram-positive bacteria, particularly beta-lactamase-producing strains of Staphylococcus aureus, and is used both as a therapeutic agent and as a research tool in antibacterial susceptibility studies [2].

1
Penicillinase-stable β-lactam for Gram-positive studies
2
Narrow-spectrum tool targeting S. aureus, including β-lactamase producers
3
Susceptibility testing and oral PK/PD model development

Why Veracillin Cannot Be Substituted


Despite belonging to the same isoxazolyl penicillin class, generic substitution between oral anti-staphylococcal penicillins is not supported by quantitative evidence. In vitro susceptibility testing for oral β-lactams is not routinely performed, as clinical guidelines recommend using surrogate markers such as oxacillin to infer susceptibility [1]. However, recent studies reveal significant discrepancies in minimum inhibitory concentrations (MICs) among these agents. For instance, the median MIC of dicloxacillin is four-fold lower than that of oxacillin against methicillin-susceptible S. aureus (MSSA) isolates [1]. Furthermore, pharmacokinetic studies demonstrate that dicloxacillin achieves higher and more prolonged serum levels and greater peak serum antistaphylococcal titers compared to oxacillin, cloxacillin, and nafcillin [2]. These combined pharmacodynamic and pharmacokinetic divergences mean that relying on class-level assumptions can lead to suboptimal therapeutic selection or misinterpretation of research data.

MIC discrepancies vs. surrogate markers
Oxacillin susceptibility reporting may underestimate dicloxacillin potency; a four-fold lower median MIC has been reported in tested MSSA isolates. Class-level surrogacy can lead to major susceptibility errors.
Pharmacokinetic profiles differ substantially
Dicloxacillin exhibits higher oral bioavailability (48.8% vs 36.9% for cloxacillin, AUC method) and a longer half-life (42 min vs 33 min), which alters exposure predictions compared to other oral isoxazolyl penicillins.
Serum bactericidal activity not interchangeable
Reported higher and more prolonged serum antistaphylococcal titers distinguish dicloxacillin from oxacillin, cloxacillin, and nafcillin at equivalent oral doses. Direct substitution may compromise model-response interpretation.

Veracillin: Key Differentiation Evidence


Enhanced MSSA Potency vs Oxacillin Surrogate

Veracillin (dicloxacillin) exhibits significantly greater in vitro potency against MSSA than the commonly used surrogate marker oxacillin. A 2023 study determined that the median MIC of dicloxacillin was four-fold lower than that of oxacillin for a panel of 100 clinical MSSA isolates [1]. This finding highlights a major discrepancy in susceptibility reporting when oxacillin is used as a proxy for oral dicloxacillin therapy.

MSSA MIC
Head-to-head
4× lower median MIC vs oxacillin
100 clinical MSSA isolates, broth microdilution (CLSI)
Reported MIC endpoint context
Supports susceptibility testing context
Antibacterial Susceptibility Testing Staphylococcus aureus Oral Antibiotic Therapy

Superior Oral Bioavailability Over Cloxacillin

Veracillin (dicloxacillin) demonstrates superior oral bioavailability compared to its closest structural analog, cloxacillin. In a head-to-head pharmacokinetic study in healthy volunteers, the bioavailability after oral administration of 2 g was 48.8% for dicloxacillin versus 36.9% for cloxacillin when calculated from the area under the serum concentration-time curve (AUC) [1]. When calculated from urinary excretion, the difference was even more pronounced (74.1% vs 48.5%) [1].

Oral Bioavailability
Head-to-head
48.8% vs 36.9% (AUC)
Healthy volunteers, 2 g oral dose
Supports oral exposure-model interpretation
Formulation-dependent exposure context
Pharmacokinetics Oral Absorption Bioavailability

Longer Serum Half-Life Than Cloxacillin

The enhanced pharmacokinetic profile of Veracillin (dicloxacillin) is further supported by its longer serum half-life and slower elimination rate. In a direct comparison with cloxacillin, dicloxacillin exhibited a serum half-life of 42 minutes versus 33 minutes for cloxacillin [1]. This slower renal elimination contributes to the higher and more prolonged serum concentrations observed with dicloxacillin [1].

Serum Half-Life
Head-to-head
42 min vs 33 min (cloxacillin)
Healthy volunteers, oral administration
Reported elimination-rate context
Supports PK model interpretation
Pharmacokinetics Drug Elimination Renal Clearance

Higher Serum Antistaphylococcal Titers

Beyond simple concentration metrics, Veracillin (dicloxacillin) demonstrates superior functional antibacterial activity in serum. A comparative study of four oral penicillinase-resistant penicillins found that dicloxacillin achieved higher and more prolonged serum levels and greater peak serum antistaphylococcal titers than oxacillin, cloxacillin, and nafcillin when administered at equal 500 mg doses [1]. Notably, despite its higher protein binding, dicloxacillin maintained equal or superior antistaphylococcal activity in serum compared to the lesser protein-bound penicillins [1].

Antistaphylococcal Titer
Head-to-head
Higher peak serum titers
500 mg dose, fasting adults
Reported serum bactericidal activity context
Context-dependent on protein binding
Serum Bactericidal Activity Antistaphylococcal Titers Pharmacodynamics

Enhanced Potency Through Chlorine Substitution

The structural basis for Veracillin's (dicloxacillin's) enhanced activity is the presence of two chlorine atoms on its isoxazolyl side chain. A comparative analysis of group M penicillins demonstrated that MICs against S. aureus strains were lower in compounds with a higher number of chlorine atoms on the molecule [1]. Dicloxacillin (dichloro-substituted) was found to be more potent than mono-chlorinated analogs like cloxacillin, with some heterogeneous methicillin-resistant strains even showing sensitivity to dicloxacillin but not to other class members [1].

SAR: Chlorine Substitution
Class-level
MICs decrease with Cl count
40 S. aureus strains (diverse phenotypes)
Structure-activity relationship context
Heterogeneous resistant strains may show sensitivity
Structure-Activity Relationship Chlorine Substitution Anti-Staphylococcal Activity

Veracillin Application Scenarios


MSSA Oral Step-Down Susceptibility Testing

Given the demonstrated four-fold lower median MIC of dicloxacillin compared to the surrogate marker oxacillin [1], Veracillin is the agent of choice for laboratories performing direct susceptibility testing on MSSA isolates to guide oral step-down therapy. Using Veracillin in place of inferred oxacillin data ensures more accurate MIC reporting and minimizes the risk of major susceptibility errors, which occur in approximately 10% of strains when surrogacy is assumed [1].

In Vivo PK/PD Studies

For researchers designing in vivo infection models that require oral antibiotic administration, Veracillin's superior oral bioavailability (48.8% vs 36.9% for cloxacillin) and longer half-life (42 min vs 33 min) provide a more robust and predictable PK profile [2]. This reduces inter-subject variability and ensures more consistent drug exposure, which is critical for generating reliable PK/PD indices and therapeutic benchmarks.

Comparative Studies of Anti-Staphylococcal Agents

In head-to-head comparative studies of oral anti-staphylococcal penicillins, Veracillin serves as the benchmark for optimal oral bioavailability and serum bactericidal activity. Its demonstrated ability to achieve higher and more prolonged serum levels and greater peak serum antistaphylococcal titers than oxacillin, cloxacillin, and nafcillin [3] makes it the ideal reference compound when evaluating new oral formulations or novel anti-staphylococcal candidates.

Application
Selection Property
Validation Focus
MSSA susceptibility testing for oral agent research
MIC endpoint review
Oxacillin surrogate discordance review
In vivo PK/PD model studies
Oral bioavailability and half-life profile
Exposure-model interpretation
Comparator studies of oral anti-staphylococcal agents
Serum bactericidal activity ranking
Titer- and time-dependent activity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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